

Part 1: BMS-986122 - A Selective μ -Opioid Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986122

Cat. No.: B1667243

[Get Quote](#)

Discovery and Rationale

First described in 2013, **BMS-986122** emerged from high-throughput screening (HTS) campaigns aimed at identifying novel analgesics with improved side-effect profiles compared to traditional opioids.[1] The rationale was to develop a compound that does not directly activate the μ -opioid receptor (MOR) but rather enhances the effect of endogenous opioid peptides, thereby preserving the natural spatial and temporal patterns of MOR activation and potentially reducing adverse effects like respiratory depression, constipation, and reward-seeking behavior.[1]

Mechanism of Action

BMS-986122 is a selective and potent positive allosteric modulator of the MOR.[2] It binds to a site on the receptor distinct from the orthosteric binding site of endogenous and exogenous opioids.[3][4] This allosteric binding potentiates the signaling of orthosteric agonists by enhancing their affinity and/or efficacy.[1][3] Notably, **BMS-986122** has no intrinsic agonist activity at the MOR.[1] It has also been characterized as a silent allosteric modulator (SAM) at the δ -opioid receptor (DOR) and κ -opioid receptor (KOR), meaning it can bind to these receptors without affecting their function.[1]

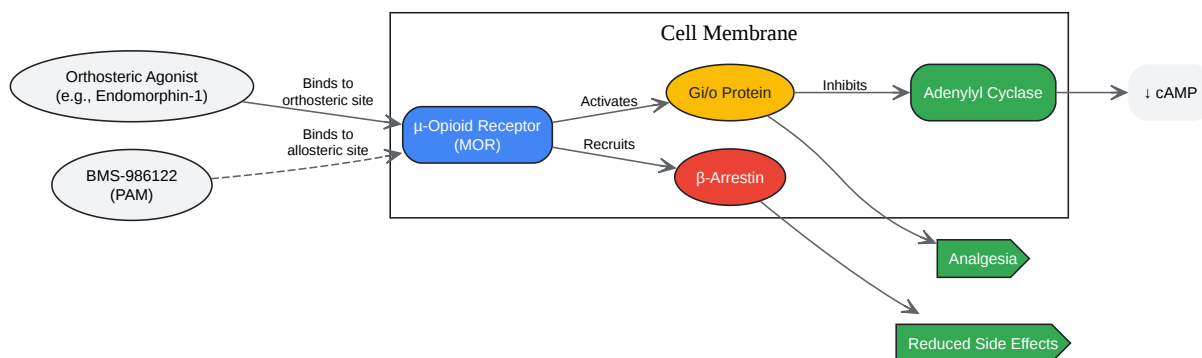
Preclinical Pharmacology

The preclinical activity of **BMS-986122** has been characterized in a variety of in vitro assays.

Assay Type	Orthosteric Agonist	Cell Line/System	Key Parameter	Value	Reference
β -Arrestin Recruitment	Endomorphin -1	U2OS-OPRM1	EC ₅₀	3.0 μ M	[5] [6]
Adenylyl Cyclase Inhibition	Endomorphin -1	CHO cells expressing human MOR	EC ₅₀	8.9 μ M	[2]
[³⁵ S]GTPyS Binding	DAMGO	Mouse brain membranes	Fold Shift in EC ₅₀	4.5-fold	[5]
[³⁵ S]GTPyS Binding	DAMGO	C6 μ cells	Fold Shift in EC ₅₀	7-fold	[5]
Agonist Binding Affinity	DAMGO	C6 μ cells	Fold Shift in K _i	6-fold	[5]

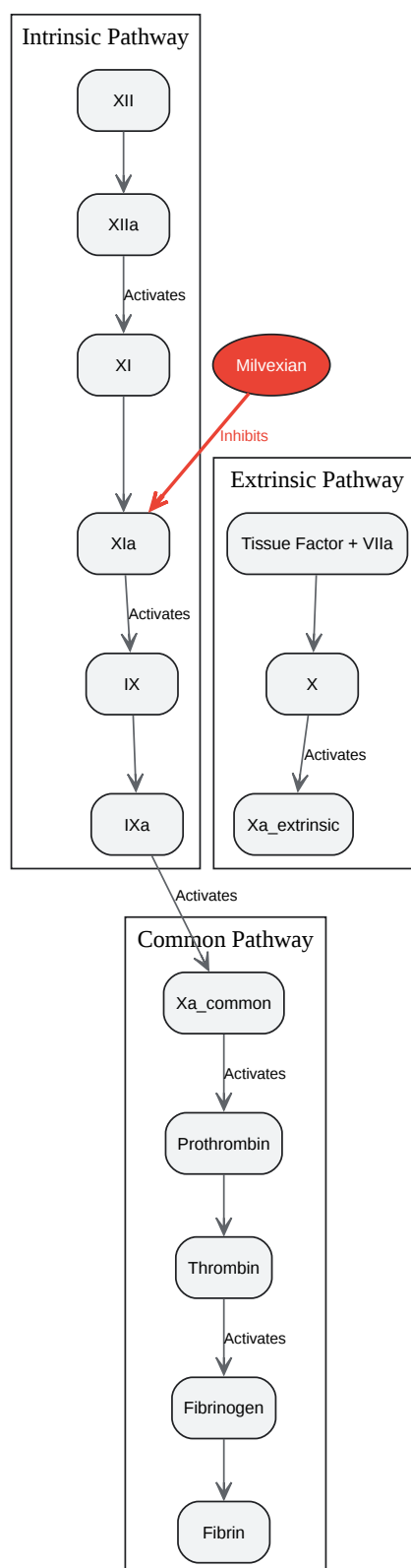
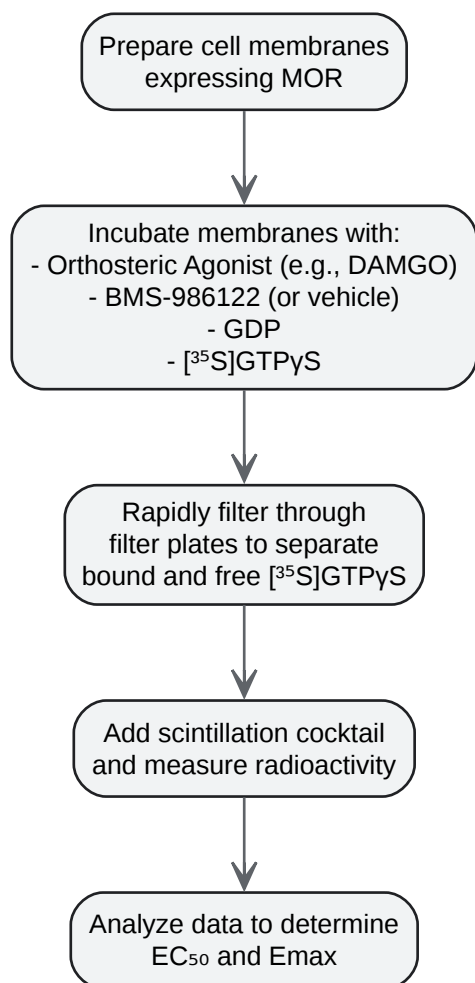
In animal models, **BMS-986122** has demonstrated analgesic effects without promoting the common side effects associated with MOR agonists, such as constipation, respiratory depression, or reward behavior.[\[1\]](#)

Signaling Pathway and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: MOR Signaling Pathway Modulation by **BMS-986122**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BMS-986122 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand-Based Discovery of a New Scaffold for Allosteric Modulation of the μ -Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of positive allosteric modulators and silent allosteric modulators of the μ -opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-986122 | Opioid Receptor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Part 1: BMS-986122 - A Selective μ -Opioid Receptor Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667243#bms-986122-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com